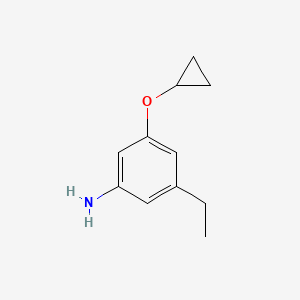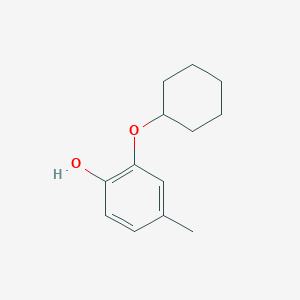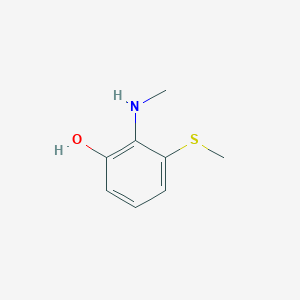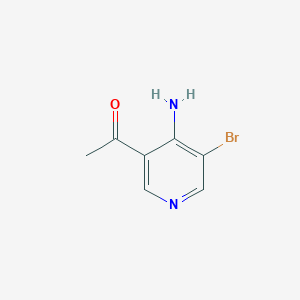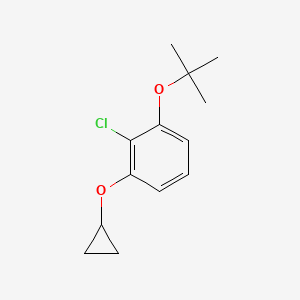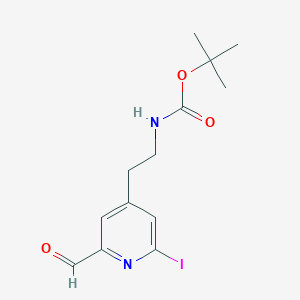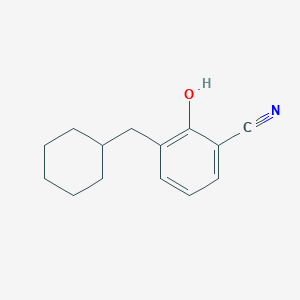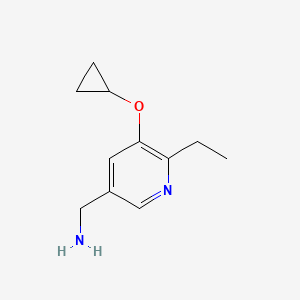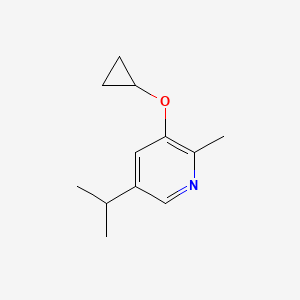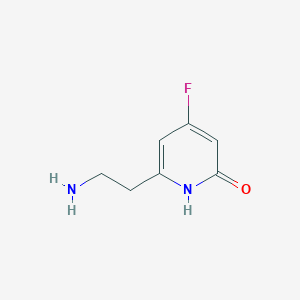
6-(2-Aminoethyl)-4-fluoropyridin-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Aminoethyl)-4-fluoropyridin-2-OL is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with an aminoethyl group and a fluorine atom, making it a versatile molecule for various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-4-fluoropyridin-2-OL typically involves the functionalization of a pyridine ring. One common method is the Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α, β-unsaturated carbonyl compounds under mild conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Aminoethyl)-4-fluoropyridin-2-OL can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-(2-Aminoethyl)-4-fluoropyridin-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 6-(2-Aminoethyl)-4-fluoropyridin-2-OL involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity and specificity. This compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Shares the aminoethyl group but differs in the aromatic ring structure.
2-(2-Aminoethoxy)ethanol: Contains a similar aminoethyl group but lacks the pyridine ring.
Indole derivatives: Possess a different heterocyclic structure but exhibit similar biological activities
Uniqueness
6-(2-Aminoethyl)-4-fluoropyridin-2-OL is unique due to the presence of both the aminoethyl and fluorine substituents on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H9FN2O |
|---|---|
Peso molecular |
156.16 g/mol |
Nombre IUPAC |
6-(2-aminoethyl)-4-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9FN2O/c8-5-3-6(1-2-9)10-7(11)4-5/h3-4H,1-2,9H2,(H,10,11) |
Clave InChI |
FDOULZBQZSFJHY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)CCN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



